molecular formula C15H20 B14282499 (3-Cyclohexylprop-2-en-1-yl)benzene CAS No. 129126-54-1

(3-Cyclohexylprop-2-en-1-yl)benzene

Cat. No.: B14282499
CAS No.: 129126-54-1
M. Wt: 200.32 g/mol
InChI Key: YIIPCMWSKLWIGW-UHFFFAOYSA-N
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Description

(3-Cyclohexylprop-2-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclohexylprop-2-en-1-yl)benzene typically involves the alkylation of benzene with a suitable cyclohexylprop-2-en-1-yl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Friedel-Crafts Alkylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, and the use of high-purity reactants to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclohexylprop-2-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation of the double bond in the cyclohexylprop-2-en-1-yl group can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) with iron (Fe) catalyst for halogenation.

Major Products

    Oxidation: Formation of cyclohexylprop-2-en-1-one or cyclohexylprop-2-enoic acid.

    Reduction: Formation of (3-Cyclohexylpropyl)benzene.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

(3-Cyclohexylprop-2-en-1-yl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (3-Cyclohexylprop-2-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2-Cyclohexylprop-2-en-1-yl)benzene: Similar structure but with the cyclohexyl group attached at a different position on the prop-2-en-1-yl chain.

    Cyclohexylbenzene: Lacks the prop-2-en-1-yl group, simpler structure.

    (3-Phenylprop-2-en-1-yl)benzene: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness

(3-Cyclohexylprop-2-en-1-yl)benzene is unique due to the presence of both a cyclohexyl group and a prop-2-en-1-yl chain attached to a benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

129126-54-1

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

3-cyclohexylprop-2-enylbenzene

InChI

InChI=1S/C15H20/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1,3-4,7-9,13,15H,2,5-6,10-12H2

InChI Key

YIIPCMWSKLWIGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=CCC2=CC=CC=C2

Origin of Product

United States

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